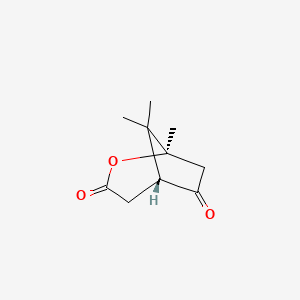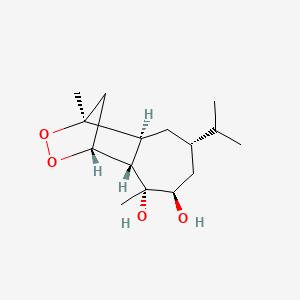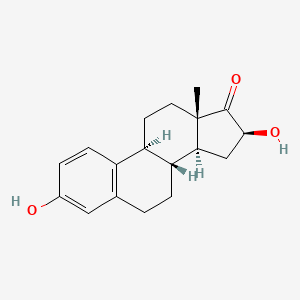
16beta-Hydroxyestrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16beta-hydroxyestrone is a 3-hydroxy steroid that is estrone substituted by a beta-hydroxy group at position 16. It has a role as an estrogen and a human xenobiotic metabolite. It is a 16beta-hydroxy steroid, a 3-hydroxy steroid, a 17-oxo steroid, a member of phenols and a secondary alpha-hydroxy ketone. It derives from an estrone. It derives from a hydride of an estrane.
16b-Hydroxyestrone belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 16b-hydroxyestrone is considered to be a steroid lipid molecule. 16b-Hydroxyestrone is considered to be a practically insoluble (in water) and relatively neutral molecule. 16b-Hydroxyestrone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 16b-hydroxyestrone is primarily located in the membrane (predicted from logP) and cytoplasm. 16b-Hydroxyestrone can be biosynthesized from estrane and estrone.
Wissenschaftliche Forschungsanwendungen
Rheumatoid Arthritis and Systemic Lupus Erythematosus
Research has shown that in patients with rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), there is a significant shift towards mitogenic estrogens, including 16beta-hydroxyestrone, in relation to endogenous antiestrogens. This shift likely contributes to the maintenance of the proliferative state in these diseases (Weidler et al., 2004).
Endometrial Carcinogenesis
16beta-Hydroxyestrone has been studied in the context of endometrial carcinogenesis. It was observed that mice treated with 16beta-hydroxyestrone, among other estrogens, showed significant development of adenocarcinomas. This suggests that 16beta-hydroxyestrone may play a role in promoting and progressing endometrial carcinogenesis in mice initiated with N-ethyl-N'-nitro-N-nitrosoguanidine (Takahashi et al., 2004).
Synovial Tissue Hyperplasia
Studies have found that different hydroxylated estrogen metabolites, including 16beta-hydroxyestrone, can interfere with monocyte proliferation. This interaction might modulate the immune response and play a role in synovial tissue hyperplasia in rheumatoid arthritis patients (Capellino et al., 2008).
Cardiovascular Protection
In postmenopausal women, the ratio of urinary 2-hydroxyestrone to 16alpha-hydroxyestrone, which includes 16beta-hydroxyestrone, is a significant predictor of systolic blood pressure. This finding may reflect the effects of 2-hydroxyestradiol, a potent inhibitor of vascular smooth muscle cell proliferation (Masi et al., 2006).
Oxidative Metabolism
The oxidative metabolites of estrogens formed by various human cytochrome P450 isoforms have been systematically characterized, including the formation of 16beta-hydroxyestrone. This research provides insight into the complex metabolism and potential physiological roles of these estrogen metabolites (Lee et al., 2003).
Eigenschaften
CAS-Nummer |
966-06-3 |
|---|---|
Produktname |
16beta-Hydroxyestrone |
Molekularformel |
C18H22O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,16S)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,18+/m1/s1 |
InChI-Schlüssel |
WPOCIZJTELRQMF-LFRCEIEQSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
Physikalische Beschreibung |
Solid |
Synonyme |
16 alpha-hydroxyestrone 16 beta-hydroxyestrone 16-alpha-hydroxyestrone 16-hydroxyestrone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



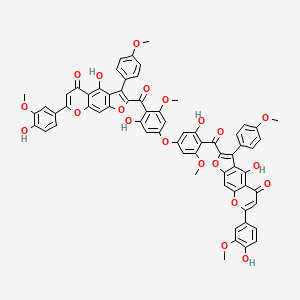
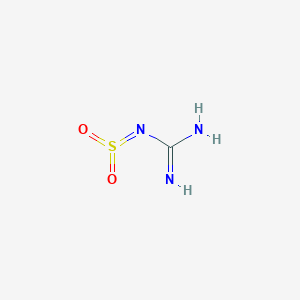
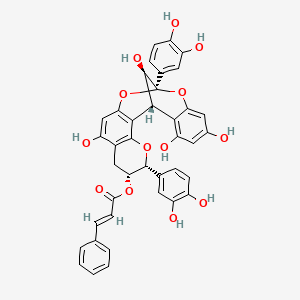
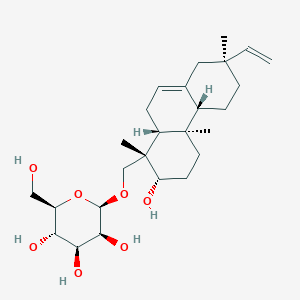
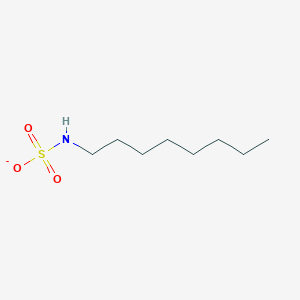
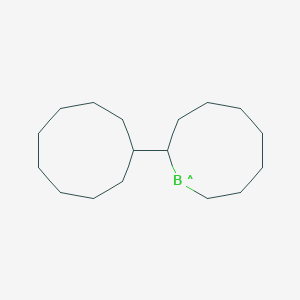
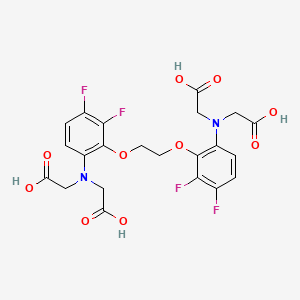
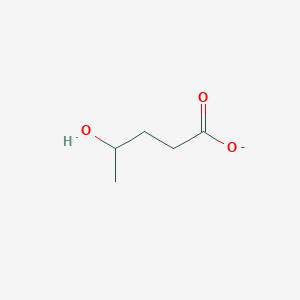
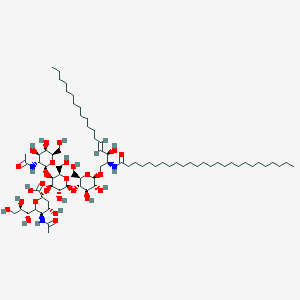
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)
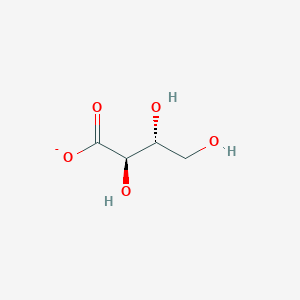
![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)
